![molecular formula C17H17NO4 B1298173 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide CAS No. 31539-30-7](/img/structure/B1298173.png)
2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of related acetamide derivatives is described in several papers. For instance, a three-step synthesis with a 46% overall yield is reported for a 5-HT2A antagonist derivative . Another paper reports the synthesis of substituted acetamide derivatives accomplished in good yields under mild reaction conditions . These methods typically involve the acylation of amines or the reaction of phenols with acyl chlorides or anhydrides to form the acetamide linkage.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often determined using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For example, the structure of a novel benzamide derivative was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from experimental methods are in good agreement with those calculated using density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be assessed by studying their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can provide insights into the sites of electrophilic and nucleophilic attack . Additionally, the interaction of acetamide derivatives with other reagents can lead to the formation of heterocyclic compounds, as seen in the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their electronic properties (HOMO and LUMO energies), thermodynamic properties, and hydrogen bonding characteristics, are crucial for understanding their behavior in various applications. For instance, the electronic behavior of intramolecular hydrogen bonds in substituted acetamides has been established by NBO studies . The antioxidant properties of some acetamide derivatives have been determined using DPPH free radical scavenging tests .
Scientific Research Applications
Anticonvulsant Properties
Research into related compounds such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed their potential in anticonvulsant activities. Studies have shown that modifications to the molecular structure, like the inclusion of a methoxyamino group, can influence the compound's efficacy in preventing seizures induced by maximal electroshock (MES) in animal models. This suggests that similar compounds, including 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide, may also possess significant anticonvulsant properties, providing a basis for further investigation into their potential therapeutic applications (Camerman et al., 2005).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated significant activity against various microbial strains. This indicates the potential of 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide and its derivatives in contributing to the development of new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity (Noolvi et al., 2016).
Hypoglycemic Activity
Research into compounds with a similar structural framework, such as the synthesis and evaluation of novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N- substituted acetamide derivatives, has shown significant hypoglycemic activity in animal models. These findings suggest the potential of 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide derivatives in the treatment of diabetes, warranting further investigation into their mechanism of action and therapeutic efficacy (Nikaljea et al., 2012).
Soil Activity and Herbicide Reception
Studies on the soil activity and reception of related chloroacetamide herbicides suggest that compounds like 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide could also have applications in agriculture, particularly in the modulation of herbicide activity and interaction with soil and plant matter. This area of research could provide insights into the environmental impact and agricultural applications of such compounds (Banks & Robinson, 1986).
properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-4-3-5-14(8-12)18-17(20)11-22-15-7-6-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDIRHOQKDATFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354568 |
Source
|
Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
CAS RN |
31539-30-7 |
Source
|
Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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